Cas no 2229663-99-2 (3-(5-bromopyrimidin-2-yl)prop-2-enal)

3-(5-Bromopyrimidin-2-yl)prop-2-enal is a brominated pyrimidine derivative featuring an α,β-unsaturated aldehyde functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and pharmaceutical scaffolds. The presence of both the bromine substituent and the reactive aldehyde moiety enables selective cross-coupling reactions, nucleophilic additions, and cyclization processes. Its conjugated system enhances reactivity in Michael additions and Diels-Alder reactions, making it valuable for designing complex molecular architectures. The compound is characterized by high purity and stability under controlled conditions, ensuring reliable performance in synthetic applications. Its structural features make it particularly useful in medicinal chemistry and materials science research.
3-(5-bromopyrimidin-2-yl)prop-2-enal structure
2229663-99-2 structure
Product name:3-(5-bromopyrimidin-2-yl)prop-2-enal
CAS No:2229663-99-2
MF:C7H5BrN2O
Molecular Weight:213.031400442123
CID:5842480
PubChem ID:165782986

3-(5-bromopyrimidin-2-yl)prop-2-enal 化学的及び物理的性質

名前と識別子

    • 3-(5-bromopyrimidin-2-yl)prop-2-enal
    • 2229663-99-2
    • EN300-1925625
    • インチ: 1S/C7H5BrN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h1-5H/b2-1+
    • InChIKey: COZOGSWTBIHYPU-OWOJBTEDSA-N
    • SMILES: BrC1C=NC(/C=C/C=O)=NC=1

計算された属性

  • 精确分子量: 211.95853g/mol
  • 同位素质量: 211.95853g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.8Ų
  • XLogP3: 0.8

3-(5-bromopyrimidin-2-yl)prop-2-enal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1925625-10.0g
3-(5-bromopyrimidin-2-yl)prop-2-enal
2229663-99-2
10g
$4236.0 2023-05-31
Enamine
EN300-1925625-5g
3-(5-bromopyrimidin-2-yl)prop-2-enal
2229663-99-2
5g
$2858.0 2023-09-17
Enamine
EN300-1925625-0.1g
3-(5-bromopyrimidin-2-yl)prop-2-enal
2229663-99-2
0.1g
$867.0 2023-09-17
Enamine
EN300-1925625-1.0g
3-(5-bromopyrimidin-2-yl)prop-2-enal
2229663-99-2
1g
$986.0 2023-05-31
Enamine
EN300-1925625-0.05g
3-(5-bromopyrimidin-2-yl)prop-2-enal
2229663-99-2
0.05g
$827.0 2023-09-17
Enamine
EN300-1925625-0.25g
3-(5-bromopyrimidin-2-yl)prop-2-enal
2229663-99-2
0.25g
$906.0 2023-09-17
Enamine
EN300-1925625-5.0g
3-(5-bromopyrimidin-2-yl)prop-2-enal
2229663-99-2
5g
$2858.0 2023-05-31
Enamine
EN300-1925625-10g
3-(5-bromopyrimidin-2-yl)prop-2-enal
2229663-99-2
10g
$4236.0 2023-09-17
Enamine
EN300-1925625-1g
3-(5-bromopyrimidin-2-yl)prop-2-enal
2229663-99-2
1g
$986.0 2023-09-17
Enamine
EN300-1925625-0.5g
3-(5-bromopyrimidin-2-yl)prop-2-enal
2229663-99-2
0.5g
$946.0 2023-09-17

3-(5-bromopyrimidin-2-yl)prop-2-enal 関連文献

3-(5-bromopyrimidin-2-yl)prop-2-enalに関する追加情報

Recent Advances in the Study of 3-(5-bromopyrimidin-2-yl)prop-2-enal (CAS: 2229663-99-2): A Promising Intermediate for Pharmaceutical Applications

The compound 3-(5-bromopyrimidin-2-yl)prop-2-enal (CAS: 2229663-99-2) has recently emerged as a significant intermediate in pharmaceutical chemistry, particularly in the development of novel therapeutic agents. This α,β-unsaturated aldehyde derivative of 5-bromopyrimidine has attracted considerable attention due to its versatile reactivity profile, which makes it a valuable building block for the synthesis of various biologically active molecules. Recent studies have focused on exploring its potential applications in drug discovery, especially in the design of kinase inhibitors and antiviral agents.

Structural analysis reveals that the presence of both the electron-deficient pyrimidine ring and the reactive α,β-unsaturated aldehyde moiety in 3-(5-bromopyrimidin-2-yl)prop-2-enal provides multiple sites for chemical modification. The 5-bromo substituent serves as an excellent handle for further functionalization through cross-coupling reactions, while the prop-2-enal group can participate in various cycloaddition and nucleophilic addition reactions. This dual functionality has been exploited in recent synthetic approaches to create diverse molecular scaffolds with potential pharmacological activities.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 3-(5-bromopyrimidin-2-yl)prop-2-enal as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound served as the starting material for the development of potent and selective inhibitors through a series of palladium-catalyzed cross-coupling reactions followed by Michael additions. The resulting compounds showed promising activity in B-cell malignancy models, with several derivatives advancing to preclinical evaluation.

Another significant application was reported in antiviral drug development, where 3-(5-bromopyrimidin-2-yl)prop-2-enal was used to construct pyrimidine-based nucleoside analogs. Researchers at a leading pharmaceutical company employed this intermediate in the synthesis of potential SARS-CoV-2 main protease inhibitors, leveraging its ability to form covalent adducts with cysteine residues in the viral enzyme. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's potential in addressing current challenges in antiviral therapy.

Recent advances in synthetic methodology have also improved the accessibility of 3-(5-bromopyrimidin-2-yl)prop-2-enal. A 2024 Nature Protocols paper described an optimized, scalable synthesis starting from commercially available 5-bromo-2-aminopyrimidine, featuring a novel Vilsmeier-Haack formylation followed by Horner-Wadsworth-Emmons olefination. This improved protocol offers better yields (up to 78%) and purity (>98%) compared to previous methods, facilitating its broader application in medicinal chemistry programs.

The safety profile and physicochemical properties of 3-(5-bromopyrimidin-2-yl)prop-2-enal have been systematically investigated in recent preclinical studies. While the compound shows moderate reactivity typical of α,β-unsaturated carbonyls, proper handling protocols have been established to ensure safe laboratory use. Its favorable logP value (2.1) and moderate aqueous solubility make it particularly suitable for medicinal chemistry applications where balanced lipophilicity is desired.

Looking forward, the unique structural features of 3-(5-bromopyrimidin-2-yl)prop-2-enal continue to inspire innovative applications in drug discovery. Current research directions include its use in PROTAC (proteolysis targeting chimera) development and as a warhead in covalent inhibitor design. With its growing importance in pharmaceutical research, this compound is expected to remain a focus of investigation in the coming years, potentially leading to breakthrough therapies in oncology, immunology, and infectious diseases.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司